![molecular formula C19H34N2O2 B1313149 [1-((E)-1-环辛-1-烯基)甲基-哌啶-4-基]-氨基甲酸叔丁酯 CAS No. 342807-58-3](/img/structure/B1313149.png)

[1-((E)-1-环辛-1-烯基)甲基-哌啶-4-基]-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

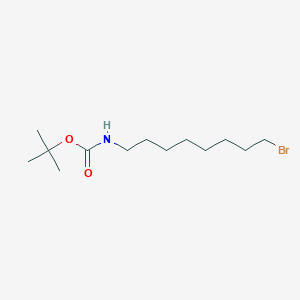

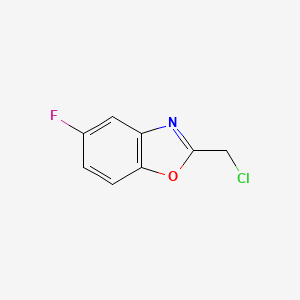

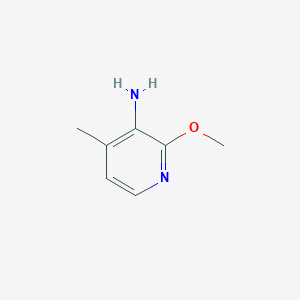

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a piperidine ring, which is a common motif in many pharmaceuticals, and a cyclooctene ring, which is a type of cycloalkene .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the attachment of the cyclooctene ring. The carbamate group could then be added through a reaction with an isocyanate .Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also has a cyclooctene ring, which is an eight-membered ring with one double bond, and a carbamate group, which consists of a carbonyl (C=O) group attached to an oxygen and an amine .Chemical Reactions Analysis

As a carbamate, this compound could undergo hydrolysis to form an amine and a carbon dioxide molecule. The double bond in the cyclooctene ring could potentially be used in reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, carbamates are polar due to the presence of the carbonyl group, and may form hydrogen bonds .科学研究应用

Precursor for Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active natural products. Its structure allows for the creation of complex molecules that can exhibit a range of activities, such as anticancer, anti-inflammatory, and analgesic properties .

Scaffold for Medicinal Chemistry

The tert-butyl group in this compound increases its lipophilicity, which is crucial for passing through cell walls. This characteristic makes it an important scaffold in medicinal chemistry, where it can be used to enhance the biological activity of new drug candidates .

Synthesis of Indole Derivatives

Indole derivatives are significant in pharmaceutical research due to their diverse biological activities. This compound can be utilized in the synthesis of indole derivatives that may possess anticancer, antipsychotic, or analgesic effects .

Development of Antimalarial Agents

Compounds with tert-butyl groups have shown improved antimalarial activity. The tert-butyl group’s stability and lipophilicity contribute to the efficacy of antimalarial drugs, making this compound a valuable asset in the development of new antimalarial agents .

Research in Anti-inflammatory Drugs

The structural features of this compound make it a potential candidate for the synthesis of anti-inflammatory drugs. Its ability to be modified into various derivatives allows for the exploration of new anti-inflammatory agents .

Creation of DNA Intercalating Agents

DNA intercalating agents are crucial in cancer therapy as they can interfere with DNA replication. The tert-butyl group in this compound could lead to the development of novel DNA intercalating agents with potential cytotoxic activity .

Synthesis of Antidepressant Medications

The compound’s structure is conducive to the synthesis of antidepressant medications. By acting as a precursor or intermediate, it can lead to the creation of compounds with antidepressant properties .

Exploration of Antipsychotic Drugs

Lastly, the compound can be used in the exploration of antipsychotic drugs. Its versatile structure allows for the synthesis of compounds that could be used to treat psychiatric disorders .

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its activity in biological systems, given the presence of the piperidine ring and carbamate group .

: For more information, please refer to the relevant literature and resources.

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which are known to play a significant role in the pharmaceutical industry . .

Pharmacokinetics

It’s known that the compound has a boiling point of 308°c and a density of 101 . These properties may influence its bioavailability, but further studies are needed to confirm this.

属性

IUPAC Name |

tert-butyl N-[1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVOCBYJROQCF-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C/C/2=C/CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)